molecular formula C11H12ClFO2 B6228370 tert-butyl 3-chloro-2-fluorobenzoate CAS No. 1055975-14-8

tert-butyl 3-chloro-2-fluorobenzoate

Cat. No.: B6228370
CAS No.: 1055975-14-8
M. Wt: 230.66 g/mol
InChI Key: TZULOFAAFWUBMK-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Scaffolds in Modern Molecular Design

Halogenated aromatic scaffolds are fundamental components in the design of new molecules with tailored properties. The introduction of halogen atoms onto an aromatic ring, such as the benzene (B151609) core in benzoate (B1203000) esters, profoundly influences the molecule's electronic and steric characteristics. This modification can enhance lipophilicity, which affects how a molecule interacts with biological membranes, and can improve metabolic stability in drug candidates. mdpi.com

Furthermore, halogens can participate in specific non-covalent interactions known as "halogen bonds." nih.govacs.org This type of interaction, where a halogen atom acts as an electrophilic species (a "σ-hole"), is increasingly recognized for its importance in directing the assembly of molecules in crystal engineering and in binding to biological targets like proteins. acs.orgnih.govacs.org The ability to form these bonds makes halogenated aromatic compounds highly valuable in the rational design of functional materials and therapeutic agents. nih.govacs.org

Overview of tert-Butyl Esters as Versatile Protecting Groups and Synthetic Intermediates

The tert-butyl ester group is a widely utilized functional group in organic synthesis, primarily valued for its role as a protecting group for carboxylic acids. thieme-connect.comgoogle.com Its bulky steric profile renders it stable against a wide range of nucleophiles and reducing agents, conditions under which other esters might react. thieme-connect.com This stability allows chemists to perform reactions on other parts of a molecule without affecting the carboxylic acid moiety.

Crucially, the tert-butyl ester can be selectively removed (deprotected) under acidic conditions, which cleave the carbon-oxygen bond to release isobutylene (B52900) and the free carboxylic acid. thieme-connect.comlibretexts.orgorganic-chemistry.org This reliable method of protection and deprotection makes tert-butyl esters indispensable in multi-step syntheses, including the production of pharmaceuticals and agrochemicals. google.comnih.gov Beyond protection, these esters also serve as important synthetic intermediates in various chemical transformations. rsc.org

Research Rationale for Investigating tert-Butyl 3-chloro-2-fluorobenzoate: Addressing Synthetic and Mechanistic Challenges

The specific structure of this compound presents a unique combination of features that make it a compelling subject for academic research. The presence of two different halogen atoms (chlorine and fluorine) at specific positions on the benzene ring, ortho and meta to the ester group, creates a complex electronic environment. This substitution pattern poses significant challenges for synthetic chemists, particularly in achieving regioselectivity—the ability to target a specific position on the ring for further reactions, such as cross-coupling or nucleophilic aromatic substitution.

Investigating this compound allows researchers to explore how the interplay between the electron-withdrawing effects of the halogens and the ester group, as well as the steric hindrance from the tert-butyl group, influences reactivity. It serves as a model system for developing new synthetic methodologies that can overcome the challenges associated with constructing polysubstituted aromatic compounds with high precision. Mechanistic studies on this molecule can provide fundamental insights into reaction pathways and the electronic behavior of complex aromatic systems.

Scope and Objectives of the Academic Research Endeavor

The academic investigation of this compound is centered on several key objectives. A primary goal is the development of efficient and selective synthetic routes to this compound and its derivatives. This involves optimizing reaction conditions to control the placement of the halogen and ester groups on the aromatic ring.

A second major objective is to explore the reactivity of the compound as a building block in organic synthesis. This includes studying its performance in various catalytic cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) to form new carbon-carbon and carbon-heteroatom bonds. The aim is to understand how the existing substituents direct these transformations and to harness this knowledge for the synthesis of more complex molecular targets.

Finally, the research seeks to provide a deeper mechanistic understanding of the electronic and steric effects inherent to this substitution pattern. By systematically studying its reactions, chemists can build predictive models for the behavior of similarly complex halogenated aromatic compounds, thereby advancing the broader field of physical organic chemistry and synthetic methodology.

Chemical Compound Data

Below are tables detailing the properties of the primary compound discussed and the functional roles of its constituent parts.

Physicochemical Properties of this compound
PropertyValue
CAS Number1055975-14-8
Molecular FormulaC11H12ClFO2
Molecular Weight230.66 g/mol
Functional Roles of Molecular Components
ComponentRole in Organic Synthesis
Halogenated Benzene RingCore scaffold; influences electronic properties and provides sites for further functionalization.
Fluorine Atom (at C2)Modulates electronic properties through strong inductive effect; can influence reaction regioselectivity.
Chlorine Atom (at C3)Acts as a leaving group in cross-coupling reactions; influences electronic properties.
tert-Butyl Ester GroupServes as a sterically hindered protecting group for the carboxylic acid, stable to many reagents but removable with acid. thieme-connect.comorganic-chemistry.org

Properties

CAS No.

1055975-14-8

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

tert-butyl 3-chloro-2-fluorobenzoate

InChI

InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6H,1-3H3

InChI Key

TZULOFAAFWUBMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)Cl)F

Origin of Product

United States

Synthetic Methodologies for the Preparation of Tert Butyl 3 Chloro 2 Fluorobenzoate

Retrosynthetic Analysis and Strategic Disconnections for 3-chloro-2-fluorobenzoic Acid Derivatives

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comias.ac.in For tert-butyl 3-chloro-2-fluorobenzoate, the most logical and common disconnection is at the ester C-O bond.

This disconnection, known as a C-X disconnection (where X is a heteroatom), breaks the molecule into two synthons: a 3-chloro-2-fluorobenzoyl cation and a tert-butoxide anion. amazonaws.com

Synthon 1: 3-chloro-2-fluorobenzoyl cation

Synthon 2: tert-butoxide anion

These idealized ionic fragments correspond to practical chemical reagents, or "synthetic equivalents."

Synthetic Equivalent 1: The 3-chloro-2-fluorobenzoyl cation can be sourced from 3-chloro-2-fluorobenzoic acid itself or, more commonly, from an activated form such as 3-chloro-2-fluorobenzoyl chloride or 3-chloro-2-fluorobenzoic anhydride . The carboxylic acid is the ultimate precursor, available as a building block in chemical synthesis. ossila.com

Synthetic Equivalent 2: The tert-butoxide anion is typically derived from tert-butanol (B103910) . Alternatively, isobutylene (B52900) can serve as the source of the tert-butyl group under strongly acidic conditions. orgsyn.org

This primary disconnection strategy suggests two main forward synthetic pathways: the direct esterification of 3-chloro-2-fluorobenzoic acid with tert-butanol or the acylation of tert-butanol with an activated derivative of the acid.

Classical Esterification Routes and Their Adaptations for Halogenated Systems

Classical methods remain fundamental in ester synthesis, though they often require adaptation to accommodate challenging substrates like di-halogenated benzoic acids and sterically hindered alcohols.

The Fischer-Speier esterification is a classic acid-catalyzed condensation between a carboxylic acid and an alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and for sterically hindered alcohols like tert-butanol, the equilibrium often lies unfavorably towards the starting materials. researchgate.net The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. masterorganicchemistry.comyoutube.com

Several challenges arise with the synthesis of this compound via this method:

Steric Hindrance: The bulky tert-butyl group of tert-butanol hinders its nucleophilic attack on the protonated carboxylic acid.

Electronic Effects: The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring deactivates the carbonyl group, making it less electrophilic.

Reversibility: The presence of water, a byproduct, can hydrolyze the ester product back to the starting materials, especially under the acidic conditions used. masterorganicchemistry.com

To overcome these limitations, modified protocols are employed:

Modification StrategyRationaleExample Condition
Use of Excess Alcohol Drives the equilibrium towards the product side according to Le Châtelier's principle.Using tert-butanol as the limiting reagent is generally avoided due to its poor reactivity. Instead, alternative methods are often preferred.
Strong Acid Catalysts Increases the concentration of the protonated carboxylic acid intermediate. Common catalysts include sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comRefluxing the carboxylic acid in tert-butanol with a catalytic amount of concentrated H₂SO₄.
Water Removal Shifts the equilibrium towards the products. This can be achieved using a Dean-Stark apparatus or dehydrating agents.Not typically effective for tert-butyl esters due to the tendency of tert-butanol to dehydrate to isobutylene under harsh acidic conditions.
Microwave-Assisted Synthesis Can significantly reduce reaction times and sometimes improve yields by rapidly heating the reaction mixture in a sealed vessel, allowing for temperatures above the solvent's boiling point. usm.myHeating 4-fluoro-3-nitrobenzoic acid with ethanol (B145695) and H₂SO₄ at 130°C for 15 minutes under microwave irradiation yielded good results, a principle applicable to similar systems. usm.my

A common alternative for preparing tert-butyl esters under acidic conditions involves the reaction of the carboxylic acid with isobutylene gas in the presence of a strong acid catalyst. orgsyn.orgthieme.de This method avoids the direct use of the sterically hindered tert-butanol.

A more reliable method for synthesizing sterically hindered esters involves a two-step process: activation of the carboxylic acid followed by acylation of the alcohol.

Activation of 3-chloro-2-fluorobenzoic Acid: The carboxylic acid is first converted into a more reactive acylating agent, most commonly the acyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction of tert-butyl esters with SOCl₂ can also generate acid chlorides. organic-chemistry.org

Reaction: 3-chloro-2-fluorobenzoic acid + SOCl₂ → 3-chloro-2-fluorobenzoyl chloride + SO₂ + HCl

Acylation of tert-Butanol: The resulting 3-chloro-2-fluorobenzoyl chloride is then reacted with tert-butanol. This reaction is much faster than Fischer esterification because the acyl chloride is significantly more electrophilic than the parent carboxylic acid. A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl byproduct, which drives the reaction to completion.

ReagentRoleNotes
3-chloro-2-fluorobenzoyl chloride Acylating AgentHighly reactive electrophile.
tert-Butanol NucleophileThe alcohol that forms the ester.
Pyridine or Triethylamine BaseScavenges the HCl generated during the reaction.
Anhydrous Solvent MediumDichloromethane (B109758) or diethyl ether are common choices to prevent hydrolysis of the acid chloride.

This method is often preferred for small-scale laboratory preparations as it generally provides higher yields and avoids the harsh conditions and equilibrium limitations of Fischer esterification.

Advanced Catalytic Approaches to Ester Formation

Modern synthetic chemistry has developed catalytic systems that offer milder conditions and greater efficiency for challenging esterifications.

While less common for simple esterifications, transition-metal catalysis offers pathways for ester formation under specific conditions. Catalysts based on metals like titanium, zirconium, and palladium have been investigated for the esterification of benzoic acids. researchgate.netresearchgate.net For instance, zirconium and titanium-based solid acids have shown catalytic activity in the synthesis of methyl benzoate (B1203000) derivatives. researchgate.netrsc.org Late transition metals such as palladium, nickel, and copper are also pivotal in various transformations involving acyl fluorides, which are related to acyl chlorides in reactivity. nih.gov While a specific protocol for the transition-metal-catalyzed synthesis of this compound is not widely documented, these research areas suggest potential for future development, possibly offering high selectivity and milder reaction conditions compared to classical methods.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in synthesis. Several organocatalytic systems are particularly well-suited for the formation of tert-butyl esters.

N-Heterocyclic Carbenes (NHCs): Bulky NHCs have been developed as metal-free, eco-friendly catalysts for the esterification of α,β-unsaturated aldehydes with alcohols, proceeding through a Breslow intermediate. nih.gov This methodology provides a novel route to esters under mild conditions.

Brønsted Acid Catalysis: Highly acidic organocatalysts can effectively promote esterification. For example, bis(trifluoromethanesulfonyl)imide (Tf₂NH) has been shown to be a powerful catalyst for the tert-butylation of carboxylic acids using tert-butyl acetate (B1210297) as the tert-butyl source. thieme.deorganic-chemistry.org This method is notable for its speed and high yields even with substrates like free amino acids, which are often challenging to esterify. thieme.de This approach represents a significant advancement over traditional methods that require concentrated sulfuric acid. thieme.de

These advanced catalytic methods provide milder and often more efficient alternatives for the synthesis of sterically demanding esters like this compound, avoiding the need for harsh reagents or high temperatures.

Enzymatic Esterification for Enhanced Selectivity

While specific literature detailing the enzymatic synthesis of this compound is not widely available, the principles of enzymatic esterification are applicable to this class of compounds. Enzymes, particularly lipases and esterases, are known for their high selectivity in catalyzing ester formation. In the context of polysubstituted molecules, this selectivity can be crucial.

Enzymatic processes offer the potential for high regioselectivity, which is vital when dealing with a molecule possessing multiple reactive sites. For instance, in the esterification of polyhydric alcohols, enzymes like potato lipid acyl hydrolase can selectively form monoesters while minimizing the production of di- or higher esters. google.com This principle of selective acylation can be extrapolated to the synthesis of complex benzoates, where an enzyme could potentially differentiate between various functional groups on the aromatic ring or on the alcohol, leading to a cleaner reaction with fewer byproducts. Such processes are typically conducted under mild conditions, which helps in preserving sensitive functional groups on the molecule.

Table 1: Example of Enzyme Used in Selective Esterification

EnzymeSubstratesSelectivityReference
Potato lipid acyl hydrolaseC2-C24 monocarboxylic acids and polyhydric alcoholsForms mono-esters with minimal di- or higher-ester formation. google.com

Green Chemistry Approaches in the Synthesis of Halogenated Benzoates

The synthesis of halogenated benzoates, including this compound, is increasingly benefiting from the adoption of green chemistry principles aimed at reducing environmental impact. These approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.net

Solvent-Free or Environmentally Benign Solvent Systems

A significant advancement in green esterification is the move towards solvent-free reaction conditions. mdpi.comnih.gov Eliminating organic solvents reduces toxic waste, simplifies product purification, and can lower operational costs.

Several catalytic systems have been developed to facilitate esterification in the absence of a solvent:

Heterogeneous Catalysts: Supported iron oxide nanoparticles have been used for the efficient esterification of carboxylic acids and alcohols under solvent-free conditions. These catalysts are easily recoverable by filtration and can be reused multiple times without significant loss of activity. mdpi.com

Surfactant-Type Catalysts: p-Dodecylbenzenesulfonic acid (DBSA) has been employed for the low-temperature (60 °C), solvent-free synthesis of phytosterol esters, achieving conversions above 95%. nih.gov This type of catalyst can create micro-emulsions that help remove the water byproduct, driving the reaction equilibrium towards the ester product. nih.gov

Deep Eutectic Solvents (DES): Acidic deep eutectic solvents, such as those composed of choline (B1196258) chloride and p-toluenesulfonic acid, can act as efficient and recyclable catalysts for solvent-free esterification. csic.es For example, the synthesis of oleic acid-based wax esters reached 99.1% conversion at 70 °C using a DES catalyst, which could be reused five times. csic.es

Mechanochemistry: High-speed ball-milling represents a novel solvent-free approach, enabling esterification at room temperature. nih.gov This method avoids the need for bulk solvents and can significantly shorten reaction times. nih.gov

Table 2: Examples of Solvent-Free Esterification Systems

Catalytic SystemReactantsConditionsKey AdvantagesReference
Iron oxide nanoparticles on SBA-15Carboxylic acids, AlcoholsSolvent-freeReusable catalyst, simple filtration mdpi.com
4-dodecylbenzenesulfonic acid (DBSA)Phytosterols, Linoleic acidSolvent-free, 60°CHigh conversion (>95%), no water removal needed nih.gov
Choline chloride/p-toluenesulfonic acid (DES)Oleic acid, Fatty alcoholsSolvent-free, 70°CHigh conversion (>96%), recyclable catalyst csic.es
I₂ / KH₂PO₂Carboxylic acids, AlcoholsHigh-speed ball-milling, RTRapid (20 min), transition-metal-free nih.gov

Microwave-Assisted Synthesis Techniques for Optimized Reaction Kinetics

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. researchgate.netanton-paar.com By directly coupling microwave energy with the polar molecules in a reaction mixture, rapid and uniform heating is achieved, leading to dramatically reduced reaction times and often higher product yields. anton-paar.comnih.gov

In the context of halogenated aromatic compounds, microwave irradiation has proven highly effective. For example, the microwave-enhanced Friedländer synthesis of halogenated quinolines showed a marked improvement in average yield from 34% with traditional oil bath heating to 72% under microwave conditions. nih.govrsc.org Similarly, the esterification to produce butyl benzoate is significantly faster under microwave irradiation (6 minutes) compared to conventional heating (45 minutes). ijsdr.org This rapid, energy-efficient heating makes microwave assistance a highly attractive method for optimizing the synthesis of this compound. researchgate.netanton-paar.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional HeatingMicrowave-Assisted SynthesisKey ImprovementReference
Friedländer Synthesis of 8-hydroxyquinolinesAverage Yield: 34%Average Yield: 72%Increased Yield nih.gov
Synthesis of Butyl BenzoateReaction Time: 45 minReaction Time: 6 minReduced Reaction Time ijsdr.org
Tandem AnnulationReaction Time: 2 hReaction Time: 3 minReduced Reaction Time nih.gov

Chemo-, Regio-, and Stereoselective Synthesis Considerations for Polysubstituted Aromatics

The synthesis of a specific polysubstituted benzene (B151609) derivative like this compound requires precise control over the placement of functional groups, a concept governed by chemo-, regio-, and stereoselectivity. mdpi.comnih.gov

Cheoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of this target molecule, the esterification reaction must selectively occur at the carboxylic acid group of the 3-chloro-2-fluorobenzoic acid precursor without affecting the chloro or fluoro substituents.

Regioselectivity is paramount and is determined by the directing effects of the substituents already present on the benzene ring. fiveable.me In the precursor, 3-chloro-2-fluorobenzoic acid, the fluorine and chlorine atoms are halogens, which are deactivating yet ortho-, para-directing groups. fiveable.me The carboxylic acid group is a meta-directing deactivator. The synthesis of the precursor itself must be carefully planned to install these three substituents in the desired 1,2,3-arrangement. For example, a synthetic strategy might involve the fluorination of a dichlorinated precursor, where reaction conditions are optimized to yield the desired isomer. google.com

Stereoselectivity , while less critical for this achiral molecule, is a key consideration in the broader synthesis of complex polysubstituted aromatics, especially those with chiral centers. nih.gov

The successful synthesis relies on a strategic sequence of reactions, where the directing effects of each substituent are leveraged to guide the next functionalization to the correct position on the aromatic ring. youtube.com

Purification and Isolation Techniques for this compound: Chromatographic and Crystallization Methods

Following synthesis, the isolation and purification of this compound to a high degree of purity is essential. This typically involves a combination of extraction, chromatography, and crystallization.

Chromatographic Methods: Liquid chromatography is a standard technique for purifying organic compounds. After an initial workup, which may involve washing with aqueous solutions to remove acids, bases, and water-soluble impurities, the crude product can be purified using column chromatography. scribd.com For polar compounds or those with basic/acidic functionalities, specialized columns may be used. For instance, an SCX (Strong Cation Exchange) column can be employed to separate basic products from a reaction mixture. The crude material is loaded onto the column, washed with a neutral solvent like methanol, and the desired product is then eluted with a basic solution, such as ammonia (B1221849) in methanol.

Crystallization Methods: Crystallization is a powerful technique for achieving high purity. The principle relies on the difference in solubility of the target compound and its impurities in a given solvent system at different temperatures. unifr.ch

Slow Cooling: A common method involves dissolving the crude product in a minimal amount of a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution. unifr.ch

Co-solvents: The choice of solvent is critical. Sometimes, a mixture of solvents is required to achieve the desired solubility profile. The presence of co-solvents can also influence crystallization kinetics. For example, tert-butyl alcohol (TBA) has been shown to accelerate the crystallization of certain compounds from aqueous solutions by reducing the free energy of activation for both nucleation and crystal growth. nih.gov

Final Steps: Once crystals have formed, they are collected by filtration, washed with a small amount of cold solvent to remove any remaining mother liquor, and then dried under vacuum to remove residual solvent. google.com

Advanced Spectroscopic and Diffraction Based Structural Elucidation of Tert Butyl 3 Chloro 2 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

In the ¹H NMR spectrum of tert-butyl 3-chloro-2-fluorobenzoate, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are influenced by the electron-withdrawing effects of the halogen substituents and the ester group. The spectrum would be expected to show three distinct signals in the aromatic region, corresponding to the protons at positions 4, 5, and 6 of the benzene (B151609) ring. The tert-butyl group gives rise to a singlet in the upfield region, typically around 1.57 ppm, due to the nine equivalent protons. rsc.orgchemicalbook.com The aromatic protons would appear further downfield, generally in the range of 7.0 to 8.0 ppm. chemicalbook.com The specific chemical shifts and coupling constants (J-values) would allow for the precise assignment of each aromatic proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Multiplicity

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the eleven carbon atoms. The carbonyl carbon of the ester group typically appears significantly downfield, often in the range of 160-175 ppm. chemicalforums.comyoutube.com The quaternary carbon of the tert-butyl group is expected around 80-83 ppm, while the methyl carbons of the tert-butyl group will produce a single, more intense signal further upfield, typically around 28 ppm. rsc.orgchemicalbook.comchemicalbook.com The aromatic carbons will have chemical shifts in the range of 115-140 ppm, with the carbons directly bonded to the electronegative fluorine and chlorine atoms showing characteristic shifts and potential coupling with the fluorine atom. youtube.comdocbrown.infodocbrown.info The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity
Carbonyl (C=O)160-175Singlet
Aromatic C-F155-165Doublet
Aromatic C-Cl130-140Singlet
Other Aromatic Carbons115-135Doublet or Singlet
Quaternary t-Butyl Carbon80-83Singlet
Methyl t-Butyl Carbons~28Quartet

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogen Atom Confirmation

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. nih.govnih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance, confirming the presence of the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the aromatic ring. nih.gov The coupling of the fluorine nucleus with adjacent protons (³JHF) and the carbon to which it is attached (¹JCF) can also be observed, further corroborating the structure.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. princeton.eduyoutube.com For this compound, COSY would show correlations between adjacent aromatic protons, allowing for the unambiguous assignment of their positions on the ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. princeton.eduyoutube.com This technique would definitively link each aromatic proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between carbon and proton atoms. princeton.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected between the tert-butyl protons and the carbonyl carbon, as well as between the aromatic protons and the carbonyl carbon and other aromatic carbons. youtube.comyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. princeton.eduyoutube.com In this molecule, NOESY could show correlations between the aromatic proton at position 6 and the tert-butyl protons, confirming their relative orientation.

Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present. ossila.comnih.gov

Carbonyl Stretching Vibrations in tert-Butyl Esters

A prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group in the ester. For tert-butyl esters, this band typically appears in the region of 1735-1750 cm⁻¹. chemicalforums.comlibretexts.orgorgchemboulder.com The exact position is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine and fluorine atoms would be expected to shift the carbonyl stretching frequency to a higher wavenumber compared to a non-halogenated analogue. chemicalforums.com The Raman spectrum would also show a corresponding, though typically weaker, band for the carbonyl stretch. researchgate.net

Table 2: Key IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretching1735 - 1750
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic, t-Butyl)Stretching2850 - 3000
C-F (Aromatic)Stretching1200 - 1300
C-Cl (Aromatic)Stretching1000 - 1100
C-O (Ester)Stretching1150 - 1250

Aromatic C-H and C-X Vibrations (C-Cl, C-F)

The vibrational characteristics of this compound can be meticulously examined using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. These two techniques are complementary, providing a comprehensive profile of the molecule's vibrational modes. youtube.comresearchgate.net

In the context of the aromatic ring of this compound, the C-H stretching vibrations are anticipated to appear in the region of 3100-3000 cm⁻¹. The out-of-plane C-H bending vibrations are also characteristic and typically manifest in the 900-675 cm⁻¹ range, with their exact position influenced by the substitution pattern on the benzene ring.

The carbon-halogen (C-X) vibrations are of particular interest. The C-F stretching vibration is typically observed in the 1400-1000 cm⁻¹ range. Due to the high electronegativity of fluorine, this bond has a strong dipole moment, resulting in a prominent absorption band in the FTIR spectrum. nih.gov The C-Cl stretching vibration, conversely, is found at lower wavenumbers, generally in the 800-600 cm⁻¹ region. docbrown.info The mass effect of the heavier chlorine atom compared to fluorine contributes to this lower frequency. nih.gov The specific frequencies for these vibrations can be influenced by coupling with other modes within the molecule. nih.govnih.gov

FTIR and Raman spectroscopy serve as powerful tools for identifying functional groups and providing a molecular "fingerprint," with FTIR being particularly sensitive to polar bonds like C-F and C=O, while Raman is effective for analyzing non-polar bonds and the carbon backbone. youtube.comyoutube.com

Table 1: Expected Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Spectroscopy Technique
StretchingAromatic C-H3100 - 3000FTIR, Raman
StretchingC-F1400 - 1000FTIR
StretchingC-Cl800 - 600FTIR, Raman
Bending (out-of-plane)Aromatic C-H900 - 675FTIR

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural analysis of this compound, enabling precise molecular formula confirmation and detailed investigation of its fragmentation behavior.

Accurate Mass Determination and Isotopic Pattern Analysis for Chlorine and Fluorine

HRMS provides the capability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the parent molecule. For this compound (C₁₁H₁₂ClFO₂), the theoretical monoisotopic mass can be calculated with high precision, which can then be compared to the experimentally measured value for molecular formula validation.

A key feature in the mass spectrum of a chlorine-containing compound is its distinct isotopic pattern. Chlorine naturally exists as two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in the molecular ion (M⁺) appearing as a pair of peaks separated by approximately 2 Da: the M⁺ peak corresponding to the molecule containing ³⁵Cl, and the [M+2]⁺ peak for the molecule with ³⁷Cl. The relative intensity ratio of these peaks is approximately 3:1, providing a clear signature for the presence of a single chlorine atom. Fluorine, in contrast, is monoisotopic (¹⁹F), so it does not contribute to such isotopic complexity.

Table 2: Theoretical Isotopic Data for the Molecular Ion of this compound

Ion FormulaIsotope CompositionTheoretical Mass (Da)Relative Abundance (%)
[C₁₁H₁₂³⁵ClFO₂]⁺Carbon-12, Hydrogen-1, Chlorine-35, Fluorine-19, Oxygen-16230.0510100
[C₁₁H₁₂³⁷ClFO₂]⁺Carbon-12, Hydrogen-1, Chlorine-37, Fluorine-19, Oxygen-16232.0480~32

Investigation of Electron Ionization (EI) and Soft Ionization Fragmentation Pathways

The fragmentation of this compound can be studied using various ionization techniques.

Electron Ionization (EI): This is a high-energy ("hard") ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure. For tert-butyl esters, a characteristic fragmentation pathway involves the cleavage of the C-O bond, leading to the loss of the tert-butyl group as a highly stable tert-butyl cation ([C₄H₉]⁺, m/z 57) or as a neutral isobutene molecule. pharmacy180.comnih.gov The primary fragmentation would likely involve the loss of the tert-butyl group to form the 3-chloro-2-fluorobenzoyl cation. This cation could then undergo further fragmentation, such as the loss of carbon monoxide (CO). The interaction between adjacent chloro and fluoro substituents can sometimes trigger specific rearrangements and fragmentation pathways, a phenomenon known as the "ortho effect," although this is more pronounced with groups capable of hydrogen rearrangement. nist.gov

Soft Ionization: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are "soft" methods that impart less energy to the molecule. These techniques typically result in a prominent molecular ion or a protonated molecule [M+H]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum. nih.gov Any observed fragmentation would likely still be dominated by the loss of the stable tert-butyl group.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. jst.go.jpacs.org It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice. acs.org

Single-Crystal Growth and Preparation Techniques

Obtaining a single crystal of suitable size and quality is the crucial first step for X-ray diffraction analysis. acs.org For a compound like this compound, which is expected to be a solid at room temperature, several standard techniques can be employed for crystal growth:

Slow Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent or solvent mixture (e.g., hexane, ethyl acetate (B1210297), ethanol (B145695), or dichloromethane) to create a saturated or near-saturated solution. The solvent is then allowed to evaporate slowly over days or weeks, leading to the gradual formation of crystals. researchgate.net The choice of solvent is critical as it can influence crystal morphology. rsc.orgrsc.org

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a sealed larger container holding a "poor" solvent (a solvent in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. The decrease in solubility upon cooling can lead to the growth of high-quality single crystals.

Crystal Structure Determination and Refinement Protocols

Once a suitable crystal is obtained, it is mounted on a diffractometer. The standard procedure for structure determination is as follows:

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (commonly from a Mo or Cu source), and the diffraction pattern is recorded as the crystal is rotated. researchgate.net Modern diffractometers use CCD or CMOS detectors to collect thousands of reflection intensities efficiently.

Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial atomic positions are then determined from the intensity data. For organic molecules, "direct methods" are typically successful in solving the phase problem and generating an initial electron density map.

Structure Refinement: The initial structural model is refined using a least-squares algorithm. This process iteratively adjusts atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. researchgate.net The quality of the final structure is assessed by parameters such as the R-factor, which indicates the level of agreement.

This analysis would reveal the precise solid-state conformation of the tert-butyl group relative to the substituted benzene ring and identify any significant intermolecular interactions, such as C-H···O or halogen bonds, that dictate the crystal packing.

Analysis of Molecular Packing, Hydrogen Bonding, and Halogen Bonding in the Solid State

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the solid-state structure of this compound. Consequently, a detailed analysis of its molecular packing, hydrogen bonding, and halogen bonding based on single-crystal X-ray diffraction is not possible at this time.

While theoretical predictions and analyses of related compounds, such as 3-chloro-2-fluorobenzoic acid, can offer insights into potential intermolecular interactions, a definitive description requires experimental crystallographic data for this compound itself. ossila.com For instance, studies on similar molecules often reveal the formation of dimers or chain structures through hydrogen bonding involving carboxylic acid groups or other suitable functional groups. researchgate.net Halogen bonding, particularly involving the chlorine and fluorine atoms, would also be an area of interest in a crystallographic study.

Without experimental data, any discussion on the molecular packing, such as the arrangement of molecules in the crystal lattice (e.g., herringbone or pi-stacking), and precise measurements of intermolecular distances and angles for hydrogen and halogen bonds remains speculative. The presence of the bulky tert-butyl group would significantly influence the packing arrangement, likely preventing close packing of the aromatic rings.

Further research, specifically the successful crystallization of this compound and its analysis via single-crystal X-ray diffraction, is required to elucidate its solid-state architecture and the specific nature of its intermolecular interactions.

Theoretical and Computational Investigations of Tert Butyl 3 Chloro 2 Fluorobenzoate

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. For tert-butyl 3-chloro-2-fluorobenzoate, these computational methods elucidate the distribution of electrons and identify regions susceptible to chemical attack, providing a theoretical foundation for understanding its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Calculations

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT methods can determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, geometry optimization would reveal the precise spatial relationship between the substituted benzene (B151609) ring and the bulky tert-butyl ester group.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, indicate an abundance of electrons and are likely sites for electrophilic attack. Conversely, areas with positive potential, colored blue, are electron-deficient and represent potential sites for nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the fluorine atom, indicating their nucleophilic character. The hydrogen atoms of the tert-butyl group and the aromatic ring would exhibit a positive potential, suggesting their susceptibility to nucleophilic attack. The chlorine atom, being electronegative, would also contribute to the electronic landscape of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, thus representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the opposite. For this compound, the distribution of the HOMO would likely be concentrated on the electron-rich parts of the molecule, such as the benzene ring and the ester oxygen atoms. The LUMO, on the other hand, would be expected to be distributed over the electron-deficient regions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap6.3

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by actual quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis is particularly useful for studying charge transfer interactions, hyperconjugation, and the hybridization of atomic orbitals in the formation of chemical bonds.

Conformational Analysis and Potential Energy Surface Exploration of the Ester Moiety and Aromatic Ring

The presence of rotatable single bonds in this compound allows for different spatial arrangements, or conformations, of the ester group relative to the aromatic ring. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the dihedral angle between the aromatic ring and the ester group and calculating the potential energy at each step.

The resulting potential energy surface (PES) would show energy minima corresponding to the stable conformers and energy maxima corresponding to the transition states between them. The bulky tert-butyl group and the ortho-substituents (chlorine and fluorine) would create steric hindrance, significantly influencing the preferred conformation. It is likely that the most stable conformer would be one where the steric clash between the tert-butyl group and the ortho-substituents is minimized.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties of a molecule, which can then be compared with experimental data for structure validation.

For this compound, computational methods can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations are based on the magnetic shielding of each nucleus, which is influenced by the local electronic environment. The predicted NMR spectra can help in the assignment of experimental signals to specific atoms in the molecule.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated vibrational spectrum provides a theoretical fingerprint of the molecule and can be used to interpret experimental spectra. For instance, the characteristic stretching frequency of the carbonyl (C=O) group in the ester moiety would be a prominent feature in the calculated IR spectrum.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their motion, conformational changes, and interactions with their environment. While no specific MD studies on this compound are publicly available, a hypothetical simulation would involve several key steps.

Initially, a force field, which is a set of parameters describing the potential energy of the system, would be selected. Common force fields for organic molecules include AMBER, CHARMM, or OPLS. The simulation would begin by defining the initial positions and velocities of all atoms in the system, which includes the this compound molecule and the surrounding solvent molecules (e.g., water, methanol, or a non-polar solvent).

The system would then be subjected to an equilibration phase, where the temperature and pressure are adjusted to the desired conditions. Following equilibration, a production run would be performed, during which the trajectories of all atoms are calculated by integrating Newton's equations of motion over a series of small time steps.

Analysis of the resulting trajectories would provide detailed information about the dynamic behavior of this compound. This could include the flexibility of the molecule, the rotation of the tert-butyl group, and the conformational preferences of the ester linkage.

Furthermore, MD simulations can elucidate the solvation effects by examining the radial distribution functions between atoms of the solute and the solvent. This analysis reveals the structure of the solvent shell around the molecule and the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemically Relevant Properties (e.g., Reactivity, Stability, Reaction Rates)

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to predict the properties of chemicals based on their molecular structure. These models are built by finding a mathematical relationship between a set of molecular descriptors and an experimentally determined property. For this compound, QSPR studies could be employed to predict various chemically relevant properties.

To develop a QSPR model, a dataset of molecules with known properties (e.g., reactivity, stability, reaction rates) would be compiled. For each molecule in the dataset, a series of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, partial charges).

Using statistical techniques such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the property of interest. The predictive power of the QSPR model is then validated using an external set of compounds that were not used in the model development.

For this compound, QSPR models could predict its reactivity in various chemical reactions, its thermal stability, or the rates of its hydrolysis under different conditions. The accuracy of these predictions would depend on the quality and diversity of the dataset used to build the model. While specific QSPR studies for this compound are not available, the general stability of tert-butyl esters is known, and they can be cleaved under acidic conditions. organic-chemistry.org

Reactivity and Derivatization Studies of Tert Butyl 3 Chloro 2 Fluorobenzoate

Hydrolysis and Transesterification Reactions of the tert-Butyl Ester Group

The tert-butyl ester is a common protecting group for carboxylic acids, valued for its unique cleavage conditions compared to other alkyl esters. Its reactivity is dominated by the stability of the tertiary carbocation that can be formed upon cleavage of the alkyl-oxygen bond.

The acid-catalyzed hydrolysis of tert-butyl esters, including tert-butyl 3-chloro-2-fluorobenzoate, proceeds through a mechanism distinct from that of primary or secondary alkyl esters. Due to the stability of the tert-butyl carbocation, the reaction follows an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) pathway.

The mechanism involves the following steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon.

Carbocation Formation: Unlike typical ester hydrolysis where a nucleophile attacks the carbonyl carbon (AAC2 mechanism), the C-O bond between the oxygen and the tert-butyl group cleaves heterolytically. This is the rate-determining step and results in the formation of the carboxylic acid (3-chloro-2-fluorobenzoic acid) and a stable tert-butyl carbocation.

Carbocation Quenching: The tert-butyl carbocation is then rapidly quenched by a nucleophile, typically water, to form tert-butanol (B103910), or it can eliminate a proton to form isobutylene (B52900).

The kinetics of this reaction are first-order in the ester and first-order in the acid catalyst. The rate is significantly faster than for esters that cannot form a stable carbocation. Studies on related alkyl benzoates in concentrated sulfuric acid have helped to establish the prevalence of the AAL1 mechanism for esters with tertiary alkyl groups. rsc.org The steric hindrance provided by the bulky tert-butyl group also disfavors the alternative bimolecular (AAC2) pathway, which would require nucleophilic attack at a sterically crowded carbonyl carbon.

Transesterification is the process of converting one ester into another by reacting it with an alcohol. wikipedia.org Base-mediated transesterification is a common method, particularly in applications like biodiesel production. masterorganicchemistry.comsrsintl.com The reaction is typically catalyzed by strong bases such as sodium hydroxide, potassium hydroxide, or sodium methoxide (B1231860). wikipedia.orgsrsintl.com

The general mechanism involves a nucleophilic acyl substitution:

Alkoxide Formation: The base deprotonates the alcohol (R'-OH) to form a more nucleophilic alkoxide (R'-O⁻). srsintl.com

Nucleophilic Attack: The alkoxide attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.comsrsintl.com

Leaving Group Departure: The intermediate collapses, eliminating the original alkoxide group (in this case, the tert-butoxide ion) to form the new ester. masterorganicchemistry.com

However, tert-butyl esters like this compound are remarkably stable and resistant to base-mediated transesterification under standard conditions. This stability is attributed to two main factors:

Steric Hindrance: The bulky tert-butyl group shields the carbonyl carbon from the incoming nucleophilic alkoxide, significantly slowing down the rate of attack.

Poor Leaving Group: The tert-butoxide ion is a strong base, making it a poor leaving group.

While challenging, transesterification of tert-butyl esters can be achieved under more forcing conditions or with specialized catalysts. For instance, lanthanum(III) complexes have been shown to be effective for the transesterification of various esters, including those with tertiary alcohols. researchgate.net

Table 1: Comparison of Ester Reactivity in Base-Mediated Reactions

Ester TypeRelative Rate of Base-Mediated Hydrolysis/TransesterificationPrimary Reason for Reactivity
Methyl EsterFastLow steric hindrance, good leaving group (methoxide)
Ethyl EsterFastLow steric hindrance, good leaving group (ethoxide)
Isopropyl EsterSlowIncreased steric hindrance
tert-Butyl Ester Very Slow / UnreactiveHigh steric hindrance, poor leaving group (tert-butoxide)

The stability of the tert-butyl ester group to a wide range of chemical conditions, except for strong acids, makes it a valuable protecting group. This allows for its selective removal in the presence of other sensitive functional groups. arkat-usa.org Several methods have been developed for the chemoselective deprotection of tert-butyl esters.

Aqueous phosphoric acid provides an environmentally benign and mild reagent for the deprotection of tert-butyl esters, while leaving other groups like benzyl (B1604629) esters and TBDMS ethers intact. organic-chemistry.org For instances where acid-labile groups must be preserved, Lewis acids offer a viable alternative. For example, zinc bromide (ZnBr₂) in dichloromethane (B109758) can be used for the selective hydrolysis of tert-butyl esters. nih.govsemanticscholar.org Another effective system for this transformation is a combination of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile (B52724). This method has been successfully used to cleave tert-butyl esters while leaving N-Boc protecting groups, which are also acid-sensitive, untouched. organic-chemistry.org

In a different approach, tert-butyl esters can be converted into acid chlorides using thionyl chloride (SOCl₂) at room temperature, a reaction to which other esters like methyl or ethyl are unreactive. organic-chemistry.org These in-situ generated acid chlorides can then be reacted with various nucleophiles to form other esters or amides. organic-chemistry.orgorganic-chemistry.org

Table 2: Selected Reagents for Selective Deprotection of tert-Butyl Esters

Reagent/SystemConditionsSelectivity Advantage
Trifluoroacetic Acid (TFA)CH₂Cl₂, Room Temp.Standard acidic cleavage; less selective.
Aqueous Phosphoric AcidMild conditionsTolerates CBZ carbamates, benzyl esters, TBDMS ethers. organic-chemistry.org
ZnBr₂CH₂Cl₂Lewis acid catalysis; preserves certain other acid-labile groups. nih.govsemanticscholar.org
CeCl₃·7H₂O / NaIAcetonitrile, RefluxCleaves t-butyl esters in the presence of N-Boc groups. organic-chemistry.org
SOCl₂Room Temp.Converts t-butyl ester to acid chloride, leaving other esters intact. organic-chemistry.org

Aromatic Substitution Reactions on the Halogenated Benzoyl Moiety

The halogenated aromatic ring of this compound is susceptible to both nucleophilic and electrophilic substitution, with the outcome dictated by the electronic effects of the substituents.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orgchemistrysteps.com The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org

For SNAr to occur, two conditions are generally required:

The presence of a good leaving group (a halide).

The presence of strong electron-withdrawing groups (like -NO₂, -CN, or a carbonyl group) positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex. wikipedia.orglibretexts.org

In this compound, the tert-butoxycarbonyl group (-COOBut) is a deactivating, electron-withdrawing group. Its position is meta to the chlorine atom and ortho to the fluorine atom. This positioning is critical for reactivity.

Substitution at the Fluorine Position (C2): The fluorine atom is ortho to the electron-withdrawing carbonyl group. This ortho relationship allows for effective resonance stabilization of the negative charge that develops on the ring during the formation of the Meisenheimer complex after nucleophilic attack at C2.

Substitution at the Chlorine Position (C3): The chlorine atom is meta to the carbonyl group. A nucleophilic attack at this position would result in a Meisenheimer complex where the negative charge cannot be delocalized onto the carbonyl group through resonance.

Therefore, nucleophilic aromatic substitution is significantly more likely to occur at the C2 position, leading to the displacement of the fluoride (B91410) ion. Fluorine is generally a better leaving group than chlorine in SNAr reactions, despite being a stronger C-F bond, because its high electronegativity strongly polarizes the carbon atom, making it more susceptible to nucleophilic attack.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The substituents already on the ring determine the rate and regioselectivity of the reaction.

The substituents on this compound have competing effects:

tert-Butoxycarbonyl Group (-COOBut): This group is strongly deactivating due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position relative to itself (i.e., C5).

The directing effects on the ring are as follows:

The -F at C2 directs ortho (C3, occupied) and para (C5).

The -Cl at C3 directs ortho (C2 and C4) and para (C6).

The -COOBut at C1 directs meta (C3, occupied, and C5).

Halogen-Metal Exchange Reactions and Subsequent Transformations

The reactivity of this compound in halogen-metal exchange reactions is dictated by the electronic properties of the substituents on the aromatic ring and the reaction conditions employed. The primary pathways involve either the direct exchange of a halogen atom for a metal or the deprotonation of an acidic aromatic proton, known as metallation or lithiation.

Lithiation:

Directed ortho-metallation (DoM) is a powerful strategy for the functionalization of aromatic rings. In the case of this compound, the fluorine atom at the C2 position is a potent ortho-directing group for lithiation. The tert-butoxycarbonyl group also directs metallation to its ortho positions, although its influence is generally weaker than that of fluorine. The chlorine atom at C3 also exhibits a directing effect.

When treated with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), deprotonation is expected to occur at the most acidic position on the ring. The fluorine atom significantly increases the acidity of the adjacent protons. Therefore, lithiation is most likely to occur at the C6 position, directed by the ortho-fluorine substituent. The butyllithium-mediated lithiation of the related o-chlorofluorobenzene exclusively affects the position adjacent to the fluorine atom, leading to 3-chloro-2-fluorobenzoic acid upon carboxylation. nih.gov

Alternatively, a halogen-metal exchange could occur. This reaction involves the replacement of a halogen atom with a lithium atom. The rate of this exchange typically follows the trend I > Br > Cl. rushim.ru Consequently, lithium-chlorine exchange is generally slower and requires more forcing conditions or specific reagents compared to the exchange of heavier halogens. Given the activating effect of the ortho-fluorine on proton acidity, ortho-lithiation (deprotonation) is often kinetically favored over lithium-chlorine exchange. masterorganicchemistry.com

The resulting aryllithium species is a versatile intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups.

Table 1: Potential Transformations via Lithiation of this compound

Electrophile Reagent Example Product Type
Carbon dioxide Dry Ice (CO₂) Aromatic carboxylic acid
Aldehydes/Ketones Benzaldehyde Benzylic alcohol
Silyl halides Trimethylsilyl chloride (TMSCl) Aryl silane
Alkyl halides Methyl iodide Methylated aromatic
Boronic esters Trimethyl borate Arylboronic ester

Grignard Reagent Formation:

The formation of a Grignard reagent from this compound would involve the reaction of the aryl chloride with magnesium metal. However, the C-Cl bond is significantly less reactive than C-Br or C-I bonds, making the initiation of Grignard formation from aryl chlorides challenging. ucalgary.ca Often, activation of the magnesium (e.g., with iodine or 1,2-dibromoethane) and higher reaction temperatures are necessary.

A potential competing reaction is the halogen-metal exchange with a pre-formed Grignard reagent, such as isopropylmagnesium chloride, which can tolerate many functional groups. rushim.ru The presence of the ester functional group in the molecule can also complicate the reaction, as Grignard reagents are nucleophilic and can potentially add to the ester carbonyl. However, tert-butyl esters are sterically hindered, which can mitigate this side reaction to some extent, especially at low temperatures. google.com

Once formed, the Grignard reagent, (tert-butoxycarbonyl)-2-chloro-3-fluorophenylmagnesium halide, could be used in subsequent reactions, such as cross-coupling or addition to carbonyl compounds, similar to its organolithium counterpart.

Cross-Coupling Reactions at Aromatic Halogen Sites

The chlorine atom of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, significant advances in catalyst design have made their use routine. google.compressbooks.pub The C-F bond is typically unreactive under these conditions.

Successful cross-coupling of aryl chlorides generally requires palladium catalysts equipped with bulky, electron-rich ligands, such as trialkylphosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs). nih.gov These ligands facilitate the challenging oxidative addition of the robust C-Cl bond to the palladium(0) center, which is the rate-limiting step in the catalytic cycle. pressbooks.pub

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is one of the most versatile methods for forming biaryl structures. For a substrate like this compound, this reaction would yield a substituted 2-fluorobiphenyl derivative.

Stille Coupling: The Stille reaction involves the coupling of the aryl chloride with an organotin compound (organostannane). libretexts.orgnih.gov It is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents and byproducts is a significant drawback.

Heck Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene to form a substituted alkene. researchgate.netrsc.org The reaction is typically carried out in the presence of a palladium catalyst and a base. The regioselectivity of the alkene addition can be an important consideration.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. ambeed.comnih.gov The classic Sonogashira protocol uses a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. Copper-free variants have also been developed.

Table 2: Overview of Potential Cross-Coupling Reactions

Reaction Name Coupling Partner Typical Catalyst System Product Type
Suzuki-Miyaura Ar'-B(OH)₂ Pd(OAc)₂ / SPhos, XPhos, or P(t-Bu)₃ Biaryl
Stille Ar'-Sn(Bu)₃ Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ Biaryl
Heck Alkene (e.g., Styrene) Pd(OAc)₂ / P(o-tol)₃ Substituted alkene
Sonogashira Terminal Alkyne (e.g., Phenylacetylene) PdCl₂(PPh₃)₂ / CuI / Amine base Diaryl acetylene

Note: Catalyst systems are examples and optimal conditions may vary.

Reduction of the Ester Carbonyl and Aromatic Ring

Reduction of the Ester Carbonyl:

The tert-butyl ester group of this compound can be reduced to a primary alcohol, (3-chloro-2-fluorophenyl)methanol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to protonate the resulting alkoxide. It is important to note that LiAlH₄ is a very powerful and unselective reducing agent.

Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters efficiently. commonorganicchemistry.com However, more reactive borohydride reagents, such as lithium borohydride (LiBH₄), can be used. Borane complexes, like borane-dimethyl sulfide (BH₃·SMe₂), are also capable of reducing esters, though aromatic esters may require longer reaction times compared to their aliphatic counterparts. commonorganicchemistry.com

A key feature of the reduction of esters with hydride reagents like LiAlH₄ is the formation of an aldehyde intermediate, which is immediately reduced further to the primary alcohol. ucalgary.ca

Reduction of the Aromatic Ring:

Reduction of the aromatic ring is a more challenging transformation that requires more vigorous conditions than the reduction of the ester carbonyl.

Catalytic Hydrogenation: The aromatic ring can be fully saturated to a cyclohexane ring via catalytic hydrogenation. This typically requires high pressures of hydrogen gas and active catalysts, such as rhodium on carbon (Rh/C) or platinum oxide (PtO₂). pressbooks.pub A significant consideration in the hydrogenation of halogenated aromatics is the potential for hydrodehalogenation, where the C-Cl and C-F bonds are cleaved and replaced with hydrogen. The C-Cl bond is more susceptible to this cleavage than the more stable C-F bond. Selective hydrogenation to achieve dechlorination without ring reduction can also be performed, for instance using a palladium on carbon (Pd/C) catalyst. google.com

Birch Reduction: The Birch reduction provides a method for the partial reduction of the aromatic ring to a 1,4-cyclohexadiene. wikipedia.org This reaction uses an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849), with an alcohol (like ethanol (B145695) or tert-butanol) as a proton source. The regiochemical outcome of the Birch reduction is governed by the electronic nature of the substituents on the ring. The ester group is electron-withdrawing and directs the reduction to the ipso and para positions. adichemistry.com This would result in a diene where the ester group and the C4 carbon are saturated.

Oxidations of the Aromatic Ring or Side Chains

Oxidation of the Aromatic Ring:

The aromatic ring of this compound is generally resistant to oxidation under standard laboratory conditions. Aromatic rings are electron-rich but possess significant resonance stabilization, making them inert to many common oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents that readily cleave alkenes. libretexts.orgopenstax.org

Forced conditions, such as high temperatures and powerful oxidants, can lead to the degradation and cleavage of the aromatic ring. The atmospheric oxidation of chlorobenzene initiated by hydroxyl radicals has been studied, leading to the formation of chlorophenols, but these conditions are not typical for synthetic transformations. nih.gov In some industrial processes, catalytic oxidation over metal oxides at high temperatures can be used to completely oxidize chlorinated aromatic compounds. mdpi.com

Oxidation of Side Chains:

The this compound molecule does not possess any alkyl side chains on the aromatic ring itself. The only alkyl group is the tert-butyl group of the ester. Oxidation of alkyl groups attached to an aromatic ring typically occurs at the benzylic position (the carbon atom directly attached to the ring), as this position is activated towards radical formation. libretexts.org

The tert-butyl group has no benzylic hydrogens. Consequently, it is inert to oxidation by common reagents like KMnO₄ or K₂Cr₂O₇ that are used for the side-chain oxidation of other alkylbenzenes (e.g., converting toluene to benzoic acid). pressbooks.publibretexts.org While methods exist for the oxidation of tertiary-butyl groups on an aromatic ring to the corresponding carboxylic acid, they require harsh conditions, such as reacting with NO₂ gas at temperatures exceeding 160 °C, and are not common laboratory procedures. google.com Therefore, for the purposes of typical synthetic chemistry, the tert-butyl group in this molecule is considered non-oxidizable.

Applications of Tert Butyl 3 Chloro 2 Fluorobenzoate As a Key Synthetic Intermediate

Precursor in the Synthesis of Novel Halogenated Carboxylic Acids, Amides, and Ketones

The chemical structure of tert-butyl 3-chloro-2-fluorobenzoate makes it an ideal precursor for several classes of compounds. The tert-butyl ester acts as a robust protecting group for the carboxylic acid functionality, which can be deprotected under specific conditions to liberate the acid or converted directly into other functional groups.

Halogenated Carboxylic Acids: The primary role of the tert-butyl ester in this context is to serve as a protecting group for the carboxylic acid. The ester can be readily hydrolyzed under acidic conditions to yield 3-chloro-2-fluorobenzoic acid. ossila.com This parent acid is a significant building block in its own right, used in the synthesis of various complex molecules. ossila.com The process of deprotection is straightforward and typically high-yielding, making the tert-butyl ester a convenient way to carry the carboxylic acid functionality through multi-step synthetic sequences where the free acid might interfere with reaction conditions.

Amides: The synthesis of amides from this compound can be achieved through a two-step process: hydrolysis to the carboxylic acid followed by an amide coupling reaction. The resulting 3-chloro-2-fluorobenzoic acid can be coupled with a wide range of amines using standard peptide coupling reagents, such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), to form the corresponding amides. ossila.com Furthermore, modern catalytic methods allow for the direct amidation of esters. Catalytic systems using reagents like tris(2,2,2-trifluoroethoxy)boron—B(OCH₂CF₃)₃—have proven effective for direct amidation reactions in solvents like tert-butyl acetate (B1210297), offering an efficient pathway to amides from their ester precursors. nih.govrsc.org

Ketones: Esters are common starting materials for the synthesis of ketones. For instance, a recently developed method for producing biologically significant trifluoromethyl ketones utilizes various esters as substrates. beilstein-journals.org This transformation involves the nucleophilic trifluoromethylation of the ester group. Studies have shown that this reaction is tolerant of various functional groups on the aromatic ring, including halogens and sterically demanding alkyl groups like tert-butyl esters. beilstein-journals.org Such methodologies allow for the conversion of this compound into the corresponding 3-chloro-2-fluorophenyl trifluoromethyl ketone, a valuable motif in medicinal chemistry.

Building Block for Complex Organic Molecules with Tunable Fluorine and Chlorine Functionalities

The presence of both fluorine and chlorine atoms on the aromatic ring of this compound allows for differential reactivity, making it a highly tunable building block for complex organic synthesis. After hydrolysis to 3-chloro-2-fluorobenzoic acid, the molecule serves as a scaffold for constructing larger, high-value molecules. ossila.com

One of the most significant applications is in the development of Active Pharmaceutical Ingredients (APIs). For example, 3-chloro-2-fluorobenzoic acid is a key building block for the synthesis of potent inhibitors of Aurora A kinase, a target in cancer therapy. ossila.com In these syntheses, the benzoic acid derivative is attached to a larger molecular scaffold through peptide coupling chemistry, demonstrating its utility in medicinal chemistry programs. ossila.com The specific halogenation pattern influences the molecule's binding affinity and pharmacokinetic properties.

The distinct reactivity of C-Cl and C-F bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings) provides a powerful tool for chemists. Typically, a C-Cl bond is more reactive than a C-F bond under many palladium-catalyzed conditions, allowing for selective functionalization at the 3-position while leaving the fluorine atom at the 2-position intact for subsequent transformations or to modulate the electronic properties of the final molecule. This tunable reactivity is crucial for the efficient and controlled synthesis of complex, multi-substituted aromatic systems.

Role in the Preparation of Advanced Materials Precursors

The rigid, functionalized aromatic core of this compound makes it and its derivatives suitable precursors for advanced materials. The parent compound, 3-chloro-2-fluorobenzoic acid, is explicitly identified as a building block for ligands used in liquid crystals and metal-organic frameworks (MOFs). ossila.com

Liquid Crystals: The dihalogenated benzoic acid structure is a common motif in the design of liquid crystalline materials. The specific substitution pattern and the polarity imparted by the halogens can influence the mesophase behavior, clearing points, and dielectric anisotropy of the final liquid crystal material.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The carboxylic acid group of 3-chloro-2-fluorobenzoic acid can act as a coordinating site for metal centers. ossila.com The halogen substituents can further tune the properties of the resulting framework by modifying the pore size, electronic environment, and gas adsorption capabilities of the material.

Utility in the Development of New Synthetic Methodologies and Reaction Discovery

Substrates with varied electronic and steric properties are essential for demonstrating the scope and robustness of new synthetic methods. Halogenated esters like this compound serve as excellent test substrates in reaction discovery.

For example, in the development of a novel system for the synthesis of trifluoromethyl ketones from esters, researchers tested a wide array of substrates to validate the methodology. The substrate scope included esters with electron-withdrawing groups, electron-donating groups, and various halogen substitution patterns (ortho, meta, and para). beilstein-journals.org The successful conversion of these challenging substrates, including halogenated and sterically hindered esters, confirmed the broad applicability of the new reaction. beilstein-journals.org A compound like this compound would be an ideal candidate in such studies to probe the limits of a new transformation, thereby contributing to the advancement of synthetic chemistry.

Applications in Analytical Chemistry as a Reference Standard or Derivatizing Agent

While there is no evidence to suggest that this compound is widely used as a primary reference standard, its derivatives have found niche applications in analytical chemistry. The concept of derivatization involves chemically modifying an analyte to enhance its detection or separation characteristics. scbt.com

A notable application involves the parent compound, 3-chloro-2-fluorobenzoic acid, which has been used to create a specialized fluorine probe molecule. This probe was synthesized by reacting the acid with N-hydroxysuccinimide and was subsequently used to tag amino acids. ossila.com The attached 3-chloro-2-fluorobenzoyl group allows for the easy identification and quantification of the derivatized amino acids in metabolomics studies using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique highly sensitive to fluorine. ossila.com This represents a specialized form of derivatization where the unique NMR signature of the fluorine atom is exploited for analytical purposes.

Data Tables

Table 1: Summary of Applications for this compound and its Parent Acid

Application AreaSpecific UseResulting Product ClassReference
Synthetic Precursor Hydrolysis of tert-butyl esterHalogenated Carboxylic Acids ossila.com
Amide coupling or direct amidationHalogenated Amides ossila.comnih.govrsc.org
Nucleophilic trifluoromethylationHalogenated Ketones beilstein-journals.org
Complex Molecule Synthesis Building block for APIsAurora A Kinase Inhibitors ossila.com
Advanced Materials Ligand precursorLiquid Crystals ossila.com
Ligand precursorMetal-Organic Frameworks (MOFs) ossila.com
Analytical Chemistry Synthesis of a fluorine probeDerivatizing Agent for ¹⁹F NMR ossila.com

Future Research Directions and Unexplored Potential of Halogenated Benzoate Esters

Development of More Sustainable and Greener Synthetic Routes for Derivatives

The industrial-scale synthesis of halogenated benzoate (B1203000) esters necessitates the development of environmentally benign and efficient methodologies. Future research is poised to move away from classical procedures that often rely on harsh reagents and stoichiometric activators, toward greener alternatives.

Key areas for development include:

Phase-Transfer Catalysis (PTC): Solid-liquid solvent-free PTC has been successfully applied to the synthesis of other aromatic esters. nih.gov This method can improve reaction efficiency and simplify workup procedures, representing a significant improvement in the context of Green Chemistry. nih.gov

Eco-Friendly Halogenation: The use of sodium halides with aqueous hydrogen peroxide in acetic acid provides a simple and environmentally friendly procedure for the chlorination and bromination of aromatic rings. rsc.org Adapting such methods for the synthesis of precursors to tert-butyl 3-chloro-2-fluorobenzoate could reduce reliance on more hazardous halogenating agents.

Catalytic Esterification: Novel protocols for the synthesis of tert-butyl esters from boronic acids using a palladium acetate (B1210297) and triphenylphosphine (B44618) catalyst system have shown high yields (up to 94%). lookchem.com These reactions proceed under mild conditions with non-toxic and readily available starting materials, making them suitable for industrial production. lookchem.com The synthesis of tert-butyl chloroacetate, a related compound, has also been optimized using a strong acid ion exchange resin as a recyclable catalyst, showcasing a move towards continuous production processes. google.com

Synthesis ApproachKey FeaturesPotential Advantages
Phase-Transfer Catalysis (PTC) Solvent-free or reduced solvent conditions.Simplified procedures, reduced waste, improved safety. nih.gov
Green Halogenation Use of H₂O₂ and sodium halides.Avoids harsh halogenating agents, environmentally friendly. rsc.org
Palladium-Catalyzed Esterification From boronic acids and di-tert-butyl dicarbonate.High yields, mild conditions, broad substrate scope. lookchem.com
Solid Acid Catalysis Use of recyclable ion exchange resins.Enables continuous production, catalyst reusability. google.com

Exploration of Novel Catalytic Transformations Involving the Compound

The halogen atoms on the aromatic ring of this compound serve as reactive handles for a variety of catalytic transformations, primarily cross-coupling reactions. Future research can focus on leveraging these sites to build molecular complexity. The tert-butyl ester group, known for its stability and steric bulk, also influences reactivity and can be a target for specific transformations. vulcanchem.com

Potential areas of exploration include:

Site-Selective Cross-Coupling: Developing catalytic systems that can selectively activate the C-Cl bond over the C-F bond would provide a powerful tool for sequential derivatization.

Reactive Intermediate Chemistry: The generation of transient species, such as diazo compounds from related hydrazones, under flow conditions allows for their immediate use in subsequent cross-coupling reactions with partners like boronic acids. nih.gov Applying this concept could enable novel transformations that are difficult to achieve in traditional batch processes. nih.gov

Decarboxylative Coupling: While challenging, methods for the direct use of the carboxylic acid precursor, 3-chloro-2-fluorobenzoic acid, in cross-coupling reactions would offer a more atom-economical route to derivatives.

Advanced Computational Modeling for Reaction Prediction and Mechanism Elucidation

Computational chemistry is an indispensable tool for accelerating research by providing insights into reaction mechanisms, predicting outcomes, and guiding experimental design. For a molecule like this compound, with multiple reactive sites, computational modeling can be particularly valuable.

Future computational studies could focus on:

Reaction Pathway Analysis: Using Density Functional Theory (DFT) to model the energy profiles of potential reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, can help predict regioselectivity and identify the most favorable conditions.

Catalyst Screening: Virtually screening different ligands and metal catalysts for cross-coupling reactions can identify promising candidates for experimental validation, saving significant time and resources.

Understanding Substituent Effects: Modeling can elucidate the electronic and steric influence of the fluorine, chlorine, and tert-butyl ester groups on the reactivity of the aromatic ring, providing a rational basis for designing new reactions and derivatives.

While specific computational studies on tert-butyl 2-amino-3-chloro-4-fluorobenzoate are documented, extending these advanced modeling techniques to this compound is a logical next step for rational molecular design and reaction optimization. nih.gov

Potential for Integration into Automated Synthesis Platforms and Flow Chemistry

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, higher yields, and simplified scale-up. researchgate.netbeilstein-journals.org Halogenated benzoate esters and their derivatives are ideal candidates for synthesis using these modern platforms.

Key opportunities include:

Enhanced Safety: Flow chemistry allows for the safe handling of hazardous reagents and reactive intermediates by keeping the volume of such materials low at any given time. mit.edu This is particularly relevant for reactions involving potentially exothermic steps or toxic gases.

Improved Yield and Selectivity: The precise control over reaction parameters (temperature, pressure, residence time) in a flow reactor can lead to higher yields and fewer side products compared to batch synthesis. beilstein-journals.org For example, the synthesis of a desired product was achieved with a 70% yield in flow compared to just 24% in a batch process. researchgate.net

Scalability: Flow systems can be run for extended periods to produce multi-gram or even kilogram quantities of a target compound, facilitating rapid scale-up from discovery to production. researchgate.net

Overcoming Challenges: A common issue in flow chemistry is clogging due to precipitate formation. mit.edu Research into optimizing solvent systems, using co-solvents, or adjusting ligand loading in catalytic reactions can mitigate these problems, ensuring robust and continuous operation. mit.edu

Scope for Derivatization into High-Value Specialty Chemicals (non-pharmaceutical, non-biological)

Beyond its role as a synthetic intermediate, derivatives of this compound have potential applications as high-value specialty chemicals in materials science. The precursor, 3-chloro-2-fluorobenzoic acid, is already utilized as a versatile building block in several advanced applications. ossila.com

Potential non-pharmaceutical applications for derivatives include:

Liquid Crystals: The rigid, halogenated aromatic core is a common structural motif in liquid crystal molecules. Tailoring the structure through derivatization could lead to new materials for display technologies. ossila.com

Metal-Organic Frameworks (MOFs): The carboxylic acid moiety, obtained after hydrolysis of the ester, can act as a ligand to coordinate with metal centers, forming highly porous MOFs. ossila.com These materials have applications in gas storage, separation, and catalysis.

¹⁹F Probes for Materials Science: The presence of a fluorine atom allows for the use of ¹⁹F NMR spectroscopy. Derivatives could be developed as probes to study the structure and dynamics of polymers or other materials. The precursor acid has been used to prepare fluorine probes for identifying amino acids in metabolomics studies. ossila.com

Q & A

Q. What are the key considerations for synthesizing tert-butyl 3-chloro-2-fluorobenzoate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves sequential halogenation and esterification steps. For example, fluorination can be achieved using potassium fluoride (KF) in polar aprotic solvents (e.g., DMF), followed by chlorination with reagents like N-chlorosuccinimide (NCS). The tert-butyl ester group is introduced via nucleophilic substitution using tert-butanol under acidic conditions (e.g., H₂SO₄) . Critical factors include:
  • Temperature control : Exothermic reactions require gradual reagent addition to avoid side products.
  • Catalyst selection : Lewis acids (e.g., AlCl₃) may enhance halogenation efficiency.
  • Purification : Column chromatography with hexane/ethyl acetate gradients ensures high purity .

Q. How can researchers characterize this compound to confirm its structure and purity?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., tert-butyl at δ ~1.3 ppm, aromatic protons in the 7.0–8.0 ppm range) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₁ClF₂O₂; expected [M+H]<sup>+</sup> ≈ 244.05) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% is typical for research-grade material) .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield of this compound in multi-step synthetic routes?

  • Methodological Answer : Optimization involves systematic variation of reaction parameters:
  • Solvent polarity : Use DMF for fluorination (enhances nucleophilicity of F<sup>−</sup>) and dichloromethane (DCM) for esterification to minimize hydrolysis .
  • Stoichiometry : Excess tert-butanol (1.5–2.0 eq.) drives esterification to completion .
  • Catalytic additives : Add molecular sieves (3Å) to absorb water, shifting equilibrium toward product formation .
  • Reaction monitoring : TLC (Rf ≈ 0.5 in 7:3 hexane/ethyl acetate) to track progress and minimize over-reaction .

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of this compound in substitution reactions?

  • Methodological Answer : The tert-butyl group exerts both steric hindrance and electron-donating effects:
  • Steric effects : Hinders nucleophilic attack at the ester carbonyl, making hydrolysis slower compared to methyl or ethyl esters. This stability is advantageous in multi-step syntheses .
  • Electronic effects : The electron-donating tert-butyl group deactivates the aromatic ring, directing electrophilic substitution to meta/para positions relative to existing substituents. Computational modeling (DFT) can predict regioselectivity .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Mitigation strategies include:
  • Recrystallization : Use solvent pairs like ethanol/water to obtain pure crystalline forms .
  • DSC/TGA : Differential scanning calorimetry (DSC) to identify polymorph transitions and thermogravimetric analysis (TGA) to detect solvent residues .
  • Cross-validation : Compare data with authoritative databases (e.g., NIST Chemistry WebBook) .

Comparative Analysis of Structural Analogs

Compound NameKey FeaturesUnique Aspects of this compound
Ethyl 2-chloro-6-fluoro-benzoateEthyl ester; lower steric hindrancetert-butyl group enhances stability and solubility in non-polar solvents
3-Chloro-2-fluorobenzoyl chlorideReactive acyl chlorideEster form avoids handling hazards of acyl chlorides

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.